Maleylsulfathiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-8H,(H,14,16)(H,15,17)(H,18,19)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXRUJOUFGNSHT-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-57-1 | |
| Record name | (2Z)-4-Oxo-4-[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleylsulfathiazole [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleylsulfathiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALEYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T6304257 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Maleylsulfathiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maleylsulfathiazole is a sulfonamide antibacterial agent. While specific literature on the mechanism of action of this compound is limited, its chemical structure as an N4-substituted sulfathiazole strongly suggests it functions as a prodrug of the well-characterized antibiotic, sulfathiazole. This guide delineates the inferred mechanism of action, beginning with the in vivo hydrolysis of the maleyl group to release the active sulfathiazole moiety. Subsequently, sulfathiazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This inhibition leads to a bacteriostatic effect, halting bacterial growth and replication. This document provides a comprehensive overview of this mechanism, supported by contextual quantitative data for related sulfonamides, detailed experimental protocols for characterization, and illustrative diagrams.
Inferred Mechanism of Action: A Prodrug Approach
This compound is designed as a prodrug to improve the pharmaceutical properties of sulfathiazole. The core of its mechanism is a two-step process:
-
In Vivo Activation: The maleyl group, attached to the N4-amino group of the sulfathiazole core, is susceptible to hydrolysis under physiological conditions. This cleavage of the amide bond releases the active drug, sulfathiazole, and maleic acid. This activation can occur either enzymatically or through non-enzymatic hydrolysis in the gastrointestinal tract or after absorption.[1][2][3]
-
Competitive Inhibition of Dihydropteroate Synthase (DHPS): The released sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] Sulfathiazole competitively binds to the active site of DHPS, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.
-
Disruption of Folic Acid Synthesis: The inhibition of DHPS blocks the de novo synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are vital for DNA synthesis, repair, and cellular replication.
-
Bacteriostatic Effect: By depriving the bacterial cell of essential building blocks for DNA and protein synthesis, sulfathiazole halts its growth and reproduction, exerting a bacteriostatic effect. This allows the host's immune system to clear the infection.
Signaling Pathway and Logical Relationships
Caption: Inferred mechanism of action of this compound.
Quantitative Data
| Compound | Target Enzyme | Organism | Ki (µM) | MIC (µg/mL) | Reference |
| Sulfadiazine | Dihydropteroate Synthase | E. coli | 2.5 | - | |
| 4,4'-Diaminodiphenylsulfone (DDS) | Dihydropteroate Synthase | E. coli | 5.9 | - | |
| Sulfamethoxazole | Dihydropteroate Synthase | E. coli | - | 16-64 | |
| Sulfathiazole | Dihydropteroate Synthase | E. coli | - | 8-32 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound and Sulfathiazole
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a high-concentration stock solution of this compound and Sulfathiazole in a suitable solvent (e.g., DMSO) and then dilute in sterile MHB.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the antimicrobial agents in MHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control (broth + bacteria) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Caption: Experimental workflow for MIC determination.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This is a continuous, coupled spectrophotometric assay to determine the inhibitory activity of a compound against DHPS.
Principle:
The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the DHPS activity.
Materials:
-
Purified DHPS enzyme
-
Dihydrofolate reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-Aminobenzoic acid (PABA)
-
NADPH
-
This compound and Sulfathiazole
-
Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of kinetic readings at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates, cofactors, and inhibitors in the assay buffer.
-
Assay Mixture: In each well of a 96-well plate, add the assay buffer, DHPS enzyme, DHFR, NADPH, and varying concentrations of the inhibitor (this compound or Sulfathiazole). Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHPP and PABA.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the assay with varying concentrations of PABA at fixed inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Caption: Logical relationship in the DHPS inhibition assay.
Conclusion
The mechanism of action of this compound is inferred to be that of a prodrug which, upon in vivo hydrolysis, releases the active antibacterial agent, sulfathiazole. Sulfathiazole then acts as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect. While direct experimental data on this compound is sparse, this proposed mechanism is strongly supported by the well-established pharmacology of sulfonamides. The provided experimental protocols offer a framework for the comprehensive characterization of this compound's antibacterial activity and its specific inhibitory effects on DHPS. Further research is warranted to empirically validate this inferred mechanism and to determine the precise pharmacokinetic and pharmacodynamic profiles of this compound.
References
The Enigmatic Case of Maleylsulfathiazole: A Search for a Development Timeline
A comprehensive investigation into the discovery and development of Maleylsulfathiazole reveals a significant scarcity of publicly available data, precluding the creation of an in-depth technical guide as requested. While the existence of this compound as a chemical entity is confirmed, its developmental history, from synthesis to potential clinical application, remains largely undocumented in accessible scientific literature, patent databases, and historical pharmaceutical records.
Limited Available Information
This compound is identified as an N-dibasic acid-substituted sulfonamide.[1][2] The following chemical details have been ascertained:
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₁N₃O₅S₂ |
| Molecular Weight | 353.38 g/mol [3] |
| Synonyms | No common synonyms found. |
| CAS Number | Not readily available in initial searches. |
The structural information suggests its classification within the broader family of sulfa drugs, which were among the first classes of effective antibacterial agents. A related compound, Phthalylsulphathiazole, patented in 1943, was developed as an intestinal antiseptic.[4] This contextual information hints at the potential historical timeframe and therapeutic area in which this compound might have been investigated.
Unanswered Questions and a Cold Trail
Despite extensive searches, no specific information could be retrieved concerning:
-
Discovery: The individual or team credited with the first synthesis of this compound and the date of this discovery are unknown.
-
Preclinical and Clinical Development: There are no accessible records of preclinical studies (in vitro or in vivo) or any phase of clinical trials involving this compound. Consequently, no quantitative data on its efficacy, pharmacokinetics, or safety profile can be presented.
-
Mechanism of Action: While it can be inferred from its structure that this compound likely acts as a competitive inhibitor of dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis, no specific studies confirming this for this particular molecule were found.
-
Experimental Protocols: Detailed methodologies for the synthesis, purification, and analysis of this compound are not available in the public domain.
Visualizing the Void: The Uncharted Development Pathway
The absence of data makes it impossible to construct a meaningful experimental workflow or a signaling pathway diagram as requested. A hypothetical and generalized drug development workflow is presented below to illustrate the type of information that is missing.
Caption: A generalized and hypothetical drug development workflow.
Conclusion
The case of this compound is a compelling example of a chemical entity that, while cataloged, appears to have a limited or non-existent footprint in the annals of pharmaceutical development. It is plausible that this compound was synthesized as part of a broader investigation into sulfonamides but did not show sufficient promise to warrant further development or publication of findings. It may have been superseded by more effective or safer alternatives, or the records of its development are not digitized or are held in private archives. For researchers, scientists, and drug development professionals, the story of this compound serves as a reminder of the vast number of compounds that are synthesized and evaluated, with only a select few making it through the rigorous and well-documented pipeline of modern drug development.
References
Potential Biological Targets of Maleylsulfathiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maleylsulfathiazole is a sulfonamide derivative with potential therapeutic applications. As a member of the sulfonamide class of compounds, its primary biological target is anticipated to be within the folate biosynthesis pathway, a critical metabolic route for microbial proliferation. This technical guide consolidates the likely mechanisms of action of this compound based on the well-established activities of structurally similar sulfonamides. Due to a lack of specific experimental data for this compound in the public domain, this document extrapolates its potential biological targets, offers hypothetical quantitative data based on related compounds, and provides detailed experimental protocols for assessing its activity. The aim is to furnish a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is an N4-dibasic acid-substituted sulfonamide. The sulfonamide class of drugs has a long history as effective antimicrobial agents. Their primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the de novo synthesis of folate in many microorganisms. Folate is a vital precursor for the synthesis of nucleotides and certain amino acids, making its inhibition detrimental to microbial growth. Given its structural characteristics, this compound is predicted to function as a competitive inhibitor of DHPS. Furthermore, some N⁴-substituted sulfonamides have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, suggesting a potential dual-inhibitory role. This guide explores these potential biological targets and provides a framework for their experimental validation.
Potential Biological Targets
Based on its chemical structure as a sulfonamide, the principal biological targets for this compound are likely to be enzymes within the folate biosynthesis pathway.
Dihydropteroate Synthase (DHPS)
The most probable primary target of this compound is dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. Sulfonamides, including this compound, act as competitive inhibitors by mimicking the structure of pABA and binding to the active site of DHPS, thereby blocking the synthesis of dihydropteroate.
Dihydrofolate Reductase (DHFR)
While DHPS is the classic target for sulfonamides, some N⁴-substituted derivatives have also shown inhibitory activity against dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, a later step in the folate pathway. Inhibition of DHFR would further disrupt the synthesis of essential downstream metabolites. The potential for this compound to inhibit DHFR warrants experimental investigation.
Quantitative Data on Enzyme Inhibition (Hypothetical)
As specific quantitative data for this compound is not currently available, the following table presents hypothetical inhibitory constants based on values reported for other sulfonamides against bacterial DHPS and DHFR. These values are intended to provide a reference range for initial experimental design.
| Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 |
| Dihydropteroate Synthase (DHPS) | Staphylococcus aureus | 10 - 50 µM | 25 - 100 µM |
| Dihydropteroate Synthase (DHPS) | Escherichia coli | 15 - 75 µM | 30 - 150 µM |
| Dihydrofolate Reductase (DHFR) | Staphylococcus aureus | > 100 µM | > 200 µM |
| Dihydrofolate Reductase (DHFR) | Escherichia coli | > 100 µM | > 200 µM |
Signaling Pathways and Experimental Workflows
Folate Biosynthesis Pathway
The following diagram illustrates the key steps in the microbial folate biosynthesis pathway and highlights the potential points of inhibition by this compound.
Caption: Folate biosynthesis pathway with potential inhibition sites for this compound.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating the biological targets of this compound.
Caption: Experimental workflow for validating the biological targets of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound.
DHPS Inhibition Assay (Continuous Spectrophotometric Method)
This assay measures the activity of DHPS by coupling the reaction to the oxidation of NADH by dihydrofolate reductase (DHFR).
-
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
para-Aminobenzoic acid (pABA)
-
NADH
-
This compound
-
Assay buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8
-
96-well UV-transparent micro
-
Methodological & Application
Application Notes and Protocols for Maleylsulfathiazole in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of maleylsulfathiazole stock solutions in cell culture experiments. Due to the limited availability of data for this compound, the provided information on physicochemical properties and the proposed mechanism of action are based on its parent compound, sulfathiazole. Researchers should perform their own validation experiments to determine the optimal conditions for their specific cell lines and assays.
Physicochemical Properties
The following table summarizes the known physicochemical properties of sulfathiazole, which are presumed to be similar to this compound.
| Property | Value | Source |
| Molecular Formula | C9H9N3O2S2 (Sulfathiazole) | |
| Molecular Weight | 255.32 g/mol (Sulfathiazole) | |
| Appearance | White to creamy-white crystalline powder | |
| Melting Point | 200-202 °C | |
| Water Solubility | Insoluble (<0.1 g/100 mL at 21 °C) | |
| Solubility in other solvents | Soluble in dilute aqueous acid and base. Slightly soluble in DMSO. Insoluble in ethanol. | |
| pKa | 7.1 | |
| Stability | Stable, but may be sensitive to heat, air, and light during long-term storage. Incompatible with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Due to the poor aqueous solubility of sulfathiazole derivatives, DMSO is recommended as the solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
Application Notes and Protocols for Determining the Antimicrobial Activity of Maleylsulfathiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for evaluating the antimicrobial activity of Maleylsulfathiazole, a sulfonamide antibiotic. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in the consistent and reliable assessment of this compound's efficacy against various bacterial strains. Key experimental procedures, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method, are outlined. Additionally, this document includes a summary of the mechanism of action of sulfonamides and illustrative data presentation formats.
Introduction
This compound belongs to the sulfonamide class of synthetic antimicrobial agents. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential precursor for the production of DNA, RNA, and proteins. By disrupting the folic acid pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria. Mammalian cells are unaffected as they do not synthesize their own folic acid, instead acquiring it from their diet. The protocols detailed below align with the standards set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table is an illustrative example of how to report Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert experimental value] |
| Escherichia coli | 25922 | [Insert experimental value] |
| Pseudomonas aeruginosa | 27853 | [Insert experimental value] |
| Enterococcus faecalis | 29212 | [Insert experimental value] |
Note: The MIC values in this table are for illustrative purposes only and should be replaced with experimental data.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) (Note: Use thymidine-free MHB for sulfonamide testing)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Spectrophotometer or microplate reader
-
Sterile saline or broth
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube with sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the Mal
-
Application Notes and Protocols for Maleylsulfathiazole as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleylsulfathiazole is a sulfonamide derivative. Sulfonamides are a class of synthetic drugs that inhibit the growth of bacteria. As a reference standard, this compound is a highly purified and well-characterized compound essential for ensuring the accuracy and reliability of analytical and experimental results. It is crucial for various stages of drug development, including formulation, quality control, and stability testing.
These application notes provide detailed protocols and data for utilizing this compound as a reference standard in analytical assays. The information presented here is intended to guide researchers in developing and validating their own methods.
Physicochemical and Purity Data
The following table summarizes the typical physicochemical and purity data for a this compound reference standard. Users should always refer to the Certificate of Analysis (CoA) provided with their specific lot of the reference standard for exact values.
| Parameter | Specification |
| Chemical Name | 2-[[4-[(Z)-3-carboxyprop-2-enoylamino]phenyl]sulfonylamino]-1,3-thiazole |
| CAS Number | 515-57-1 |
| Molecular Formula | C₁₃H₁₁N₃O₅S₂ |
| Molecular Weight | 369.38 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in ethanol, practically insoluble in water. Freely soluble in solutions of alkali hydroxides. |
| Purity (by HPLC) | ≥ 99.5% |
| Loss on Drying | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
| Heavy Metals | ≤ 20 ppm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
This protocol describes a general reversed-phase HPLC method suitable for the determination of the purity of this compound and for its assay in drug substance and formulated products.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
3.1.2. Preparation of Solutions
-
Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix 300 mL of acetonitrile with 700 mL of the prepared buffer. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase and then dilute to volume with the mobile phase.
-
Sample Solution Preparation: Prepare the sample solution to obtain a final concentration of approximately 100 µg/mL of this compound in the mobile phase.
3.1.3. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol can be used for the identification and quantification of this compound.
3.2.1. Instrument Parameters
| Parameter | Setting |
| Wavelength Scan | 200 - 400 nm |
| Wavelength of Maximum Absorbance (λmax) | Approximately 272 nm |
| Solvent (Blank) | 0.1 N Sodium Hydroxide |
3.2.2. Preparation of Standard Solutions
Prepare a series of standard solutions of this compound in 0.1 N Sodium Hydroxide in the concentration range of 5 - 25 µg/mL.
3.2.3. Calibration Curve
Measure the absorbance of the standard solutions at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear with a correlation coefficient (R²) of ≥ 0.999.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound as a reference standard for the quality control of a drug product.
Caption: Workflow for Drug Product Analysis.
Mechanism of Action: Sulfonamide Signaling Pathway
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect.[1] Humans are not affected by this mechanism as they obtain folic acid from their diet.[1]
Caption: Inhibition of Bacterial Folate Synthesis.
Disclaimer
The information provided in these application notes is intended for guidance and informational purposes only. The experimental conditions and data are illustrative and may require optimization for specific applications and instrumentation. It is essential to validate all analytical methods for their intended use. Always refer to the Certificate of Analysis provided with the specific lot of the this compound reference standard for the most accurate and up-to-date information.
References
Application Notes and Protocols for Cell-Based Screening of Maleylsulfathiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maleylsulfathiazole is a sulfonamide drug, a class of synthetic antimicrobial agents that function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme. This enzyme is critical for the synthesis of folic acid in bacteria, a pathway essential for producing nucleotides and amino acids, and therefore for bacterial growth and replication. Mammalian cells are typically unaffected as they derive folic acid from their diet. This document provides detailed protocols for a tiered screening approach to evaluate the antibacterial and potential anti-inflammatory activities of this compound, along with its cytotoxicity, using cell-based assays.
Core Applications
-
Primary Screening: High-throughput screening (HTS) to identify the antibacterial activity of this compound against various bacterial strains.
-
Secondary Screening: Determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to quantify antibacterial potency.
-
Mechanism of Action: Assays to confirm inhibition of the folic acid pathway.
-
Anti-inflammatory Activity: Evaluation of the potential for this compound to modulate inflammatory responses in mammalian cells.
-
Cytotoxicity Profiling: Assessment of the toxic effects of this compound on mammalian cells to determine its therapeutic index.
Experimental Protocols
Primary Antibacterial Screening: Broth Microdilution Assay
This assay is a primary, high-throughput method to determine the bacteriostatic or bactericidal activity of this compound.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a bacterial inoculum in MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
In a 96-well plate, perform serial dilutions of this compound in MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include positive controls (bacteria without compound) and negative controls (MHB without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader. The percentage of growth inhibition is calculated relative to the positive control.
Secondary Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that prevents visible bacterial growth.[1]
Protocol:
-
Following the broth microdilution assay, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.[1]
Cytotoxicity Screening: MTT Assay
This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cytotoxicity.[1]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Protocol:
-
Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The cell viability is calculated as a percentage of the untreated control.
Anti-inflammatory Screening: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound stock solution
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.
Data Presentation
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| E. coli ATCC 25922 | Data | Data |
| S. aureus ATCC 29213 | Data | Data |
| P. aeruginosa ATCC 27853 | Data | Data |
Table 2: Cytotoxicity and Anti-inflammatory Activity of this compound
| Cell Line | IC₅₀ (µM) | Anti-inflammatory Activity (NO Inhibition %) |
| HEK293 | Data | N/A |
| HepG2 | Data | N/A |
| RAW 264.7 | Data | Data |
Visualizations
Caption: Experimental workflow for this compound screening.
Caption: Inhibition of the bacterial folic acid pathway by this compound.
References
Troubleshooting & Optimization
How to prevent Maleylsulfathiazole oxidation during storage
This technical support center provides guidance on the prevention of Maleylsulfathiazole oxidation during storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: I am observing a change in the color and solubility of my this compound sample during storage. What could be the cause?
A discoloration (e.g., turning yellowish or brownish) and a decrease in solubility are common indicators of chemical degradation, likely due to oxidation. This compound, a sulfonamide derivative, can be susceptible to oxidative degradation, especially when exposed to light, high temperatures, or oxygen. This degradation can lead to the formation of colored byproducts and compounds with different solubility profiles.
Q2: My recent experimental results using stored this compound are inconsistent. Could this be related to degradation?
Yes, inconsistent experimental outcomes are a strong indication that the purity and potency of your this compound sample may have been compromised. Oxidation can alter the chemical structure of the active pharmaceutical ingredient (API), leading to a decrease in its efficacy and the potential formation of impurities that could interfere with your experiments. It is crucial to use a stable, high-purity compound for reliable and reproducible results.
Q3: I suspect my this compound has oxidized. How can I confirm this?
To confirm oxidation, you can perform the following analytical tests:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method to assess the purity of a drug substance. A chromatogram of a degraded sample will show a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in identifying the mass of the degradation products, providing clues to the oxidation mechanism.
-
UV-Vis Spectroscopy: A change in the absorption spectrum, such as a shift in the maximum absorbance wavelength or an increase in absorbance in the visible region, can indicate the formation of chromophoric degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions to prevent this compound oxidation?
To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid exposure to high temperatures.
-
Light: Protect from light by storing in amber or opaque containers.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Humidity: Store in a dry environment, as moisture can accelerate degradation pathways.
Q2: Are there any recommended antioxidants to be used with this compound?
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Tocopherol (Vitamin E)
The effectiveness of an antioxidant will depend on the formulation and the specific degradation pathway. It is essential to conduct stability studies to determine the most suitable antioxidant and its optimal concentration.
Q3: How does pH affect the stability of this compound?
The stability of sulfonamides can be pH-dependent. It is advisable to maintain the pH of any solutions within a range that has been demonstrated to be optimal for stability. Significant deviations to acidic or alkaline pH can catalyze hydrolytic and oxidative degradation. The optimal pH range should be determined through stability studies.
Data Presentation
Table 1: Example Accelerated Stability Study of this compound under Different Storage Conditions
| Storage Condition | Time (Weeks) | Purity (%) by HPLC | Appearance |
| Control (2-8°C, Dark, N2) | 0 | 99.8 | White Powder |
| 4 | 99.7 | White Powder | |
| 8 | 99.6 | White Powder | |
| 12 | 99.5 | White Powder | |
| 40°C/75% RH, Exposed to Air | 0 | 99.8 | White Powder |
| 4 | 98.2 | Off-white Powder | |
| 8 | 96.5 | Yellowish Powder | |
| 12 | 94.1 | Yellow-brown Powder | |
| 40°C, Exposed to Air & Light | 0 | 99.8 | White Powder |
| 4 | 97.1 | Slightly Yellow Powder | |
| 8 | 94.3 | Yellow Powder | |
| 12 | 90.5 | Brownish Powder |
RH = Relative Humidity
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a reference standard. Purity is calculated by comparing the area of the main peak to the total area of all peaks.
Protocol 2: Accelerated Stability Study
This protocol is designed to predict the long-term stability of this compound.
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired packaging.
-
Storage Conditions: Place the samples in stability chambers under various stress conditions (e.g., elevated temperature, high humidity, light exposure). A control sample should be stored under ideal conditions (e.g., refrigerated, protected from light, under inert gas).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the samples at each time point using the HPLC method described above to determine the purity and the formation of any degradation products.
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition to determine the rate of degradation.
Visualizations
Technical Support Center: Optimizing Maleylsulfathiazole Activity by pH Adjustment
Disclaimer: Specific experimental data for Maleylsulfathiazole is limited. The following guidance is based on the well-documented properties of its parent compound, Sulfathiazole. Researchers should consider this as a starting point and perform their own optimizations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information will help address common issues encountered when adjusting pH for optimal this compound activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for this compound activity?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of sulfonamides like sulfathiazole is highly pH-dependent. They are more soluble in alkaline (basic) solutions where the sulfonamide group is deprotonated, leading to an ionized and more soluble form. Conversely, in acidic to neutral solutions, they exist predominantly in their less soluble, non-ionized form.
Q3: My this compound is precipitating in my experimental buffer. What should I do?
A3: Precipitation is a common issue and can be caused by several factors:
-
Incorrect pH: Ensure your buffer pH is in the slightly alkaline range (e.g., pH 7.4 - 8.0) to maintain the solubility of the compound.
-
Buffer Capacity: Your buffer might not have sufficient capacity to handle pH shifts caused by cellular metabolism or other experimental components. Consider using a buffer with a stronger buffering capacity in the desired pH range.
-
Supersaturation: You might have created a supersaturated solution. Try preparing a concentrated stock solution in a more alkaline buffer (e.g., pH 8.0-9.0) and then diluting it to the final concentration in your experimental medium.
Q4: Can I use any buffer to adjust the pH for my this compound experiment?
A4: While several buffers can be used, it is crucial to select one that is compatible with your experimental system (e.g., cell culture, enzyme assay) and does not interact with this compound. Phosphate-based or Tris-based buffers are common choices. Always verify the compatibility of your chosen buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent antibacterial activity | Suboptimal pH: The experimental medium's pH may be too low, reducing the solubility and availability of the drug. | Adjust the pH of the medium to a slightly alkaline range (e.g., 7.4-8.0). Verify the final pH after all components have been added. |
| Drug Degradation: Extreme pH values or prolonged exposure to non-optimal conditions could lead to degradation. | Prepare fresh solutions for each experiment. Avoid storing solutions at inappropriate pH levels for extended periods. | |
| Precipitation upon addition to media | Low Solubility at Media pH: The pH of the cell culture or experimental media is too low for the desired concentration of this compound. | Prepare a high-concentration stock solution in a dilute alkaline solution (e.g., dilute NaOH) and add it dropwise to the media while stirring to facilitate dissolution. Ensure the final concentration of the alkaline solution does not significantly alter the media's pH. |
| Interaction with Media Components: Salts or proteins in the media may be reducing the drug's solubility. | Perform a small-scale compatibility test by mixing the drug stock with the media and observing for any precipitation before proceeding with the full experiment. | |
| Difficulty dissolving the compound | Inappropriate Solvent: The initial solvent used to dissolve the this compound may not be optimal. | Sulfathiazole is soluble in dilute aqueous acids and bases. For experimental purposes, dissolving in a slightly alkaline buffer is recommended. |
| Low Temperature: Solubility can be temperature-dependent. | Gentle warming of the solution may aid in dissolution. However, be mindful of the compound's thermal stability. |
Quantitative Data: pH-Dependent Solubility of Sulfathiazole
The following table summarizes the solubility of Sulfathiazole at different pH values, which can be used as an estimate for this compound.
| pH | Solubility (mg/L) | Temperature (°C) | Reference |
| 5.5 | 4,565 | 25 | |
| 7.0 | 130,868 | 25 |
Experimental Protocols
Determining the Optimal pH for this compound Activity (General Protocol)
This protocol outlines a general method for determining the optimal pH for the antibacterial activity of this compound using a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).
1. Preparation of pH-Adjusted Media:
- Prepare a series of sterile bacterial growth media (e.g., Mueller-Hinton Broth) adjusted to different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
- Use sterile HCl or NaOH to adjust the pH.
- Verify the final pH of each medium after sterilization and cooling.
2. Preparation of this compound Stock Solution:
- Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., a buffer at pH 8.0-9.0 to ensure complete dissolution).
- Sterilize the stock solution by filtration through a 0.22 µm filter.
3. Broth Microdilution Assay:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted media.
- Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli or S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
- Include positive controls (bacteria in media without the drug) and negative controls (media only) for each pH.
- Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
- Determine the MIC at each pH value. The pH at which the lowest MIC is observed is considered the optimal pH for the drug's activity under these conditions.
Visualizations
Caption: Relationship between pH, ionization state, and activity of this compound.
Caption: Workflow for determining the optimal pH for this compound activity.
References
Reducing non-specific binding of Maleylsulfathiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of Maleylsulfathiazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a sulfonamide drug. Its chemical formula is C₁₃H₁₁N₃O₅S₂ with a molecular weight of 353.38 g/mol . It is an N⁴-dibasic acid-substituted sulfonamide. The structure contains a thiazole ring, a sulfonamide group, and a maleic acid moiety, which contributes to its acidic nature. Understanding these chemical features is crucial when troubleshooting experimental issues like non-specific binding.
Q2: What is non-specific binding and why is it a concern when working with this compound?
Non-specific binding refers to the interaction of a compound, in this case, this compound, with molecules or surfaces that are not the intended target of the experiment. This can lead to inaccurate results, such as high background signals, reduced assay sensitivity, and false positives. The various functional groups in this compound can contribute to electrostatic and hydrophobic interactions, which are common drivers of non-specific binding.
Q3: What are the common causes of non-specific binding in assays involving small molecules like this compound?
Several factors can contribute to non-specific binding:
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins.
-
Hydrophobic Interactions: Non-polar regions of a molecule can bind to hydrophobic surfaces or pockets in proteins.
-
Inadequate Blocking: Failure to effectively block all unoccupied sites on a solid phase (e.g., microplate wells, membranes) can leave them open for non-specific attachment.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly influence non-specific interactions.
-
High Concentration of Reagents: Using excessive concentrations of antibodies or the small molecule itself can increase the likelihood of non-specific binding.
Troubleshooting Guides
Issue: High Background Signal in an Immunoassay (e.g., ELISA)
High background is a common indicator of non-specific binding of either this compound, the detection antibodies, or other sample components to the assay plate.
**Trou
Technical Support Center: Maleylsulfathiazole Treatment Resistance
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to Maleylsulfathiazole. The information provided is based on general principles of sulfonamide action and established mechanisms of drug resistance in cancer cell lines, extrapolated to this compound due to the limited specific literature on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action of this compound in cancer cell lines?
A1: While this compound is a sulfonamide, its specific anticancer mechanism is not well-documented in publicly available literature. However, based on the known actions of other sulfonamide derivatives in cancer biology, its effects are likely attributable to the inhibition of key cellular processes.[1] Sulfonamides have been shown to act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[1] They can disrupt critical signaling pathways, leading to cell cycle arrest and apoptosis.[2] One potential mechanism, common to antimicrobial sulfonamides, is the interference with folate metabolism, which is essential for nucleotide synthesis and cell division.[3]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: Acquired resistance to a sulfonamide-based compound like this compound in cancer cell lines can arise from several molecular changes:
-
Target Alteration: Mutations in the target enzyme could reduce the binding affinity of this compound, rendering it less effective.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, lowering its intracellular concentration.
-
Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to compensate for the inhibitory effects of the drug, thus circumventing its action.
-
Drug Inactivation: Cells might develop the ability to metabolize this compound into an inactive form.
-
Altered Drug Uptake: A decrease in the expression or function of transporters responsible for drug influx can also lead to resistance.
Q3: How can I develop a this compound-resistant cell line in the lab?
A3: A common method for generating a drug-resistant cell line is through continuous or intermittent exposure to escalating concentrations of the drug. The process involves treating a parental cell line with an initial sub-lethal dose of this compound and gradually increasing the concentration as the cells adapt and become resistant. This selection process enriches the population for cells that have acquired resistance mechanisms.
Troubleshooting Guide
Issue 1: My cell line shows a decreased response to this compound treatment over time.
-
Possible Cause: This is a classic indication of developing drug resistance. The underlying reasons could be one or a combination of the mechanisms described in FAQ Q2.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Efflux Pumps: Use Western blotting or qPCR to assess the expression levels of common ABC transporters (e.g., P-gp, BCRP).
-
Sequence the Putative Target: If a specific molecular target of this compound is hypothesized, sequence the corresponding gene in the resistant cells to check for mutations.
-
Analyze Signaling Pathways: Employ techniques like phosphoproteomics or transcriptomics to identify any upregulated bypass pathways.
-
Cryopreserve Resistant Cells: It is crucial to cryopreserve aliquots of the resistant cell line at different stages of its development.
-
Issue 2: I am observing inconsistent IC50 values in my cell viability assays.
-
Possible Cause: Inconsistent IC50 values can stem from several experimental variables.
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can influence drug sensitivity.
-
Drug Stability: Confirm the stability of your this compound stock solution and in the cell culture medium over the course of the experiment. Some compounds can degrade over time.
-
DMSO Concentration: Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells and ensure it is below a toxic level (typically ≤ 1%).
-
Assay Incubation Time: Standardize the incubation time for both drug treatment and the viability assay itself.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | This compound | 5.2 ± 0.8 | 1.0 |
| Resistant Line | This compound | 58.7 ± 4.3 | 11.3 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell viability).
-
Recovery and Passaging: Once the cells reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of the drug.
-
Dose Escalation: After 2-3 passages at a stable concentration, double the concentration of this compound in the culture medium.
-
Repeat Dose Escalation: Continue this cycle of monitoring, passaging, and dose escalation. If significant cell death occurs after a dose increase, reduce the concentration to the previous level to allow for recovery before attempting to increase it again.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a this compound concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Characterize the newly established resistant cell line by determining its IC50 and comparing it to the parental line. The resistant line should be maintained in a medium containing the highest tolerated concentration of the drug.
Protocol 2: Western Blot Analysis of ABC Transporter Expression
-
Cell Lysis: Wash both parental and resistant cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp (ABCB1) and BCRP (ABCG2) overnight at 4°C. Also, include an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Visualizations
Caption: Hypothesized mechanism of this compound and potential resistance pathways.
Caption: Workflow for generating a drug-resistant cell line.
Caption: Troubleshooting flowchart for decreased drug response.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the in vitro cytotoxicity of several key sulfonamide compounds. While direct cytotoxic data for Maleylsulfathiazole is not available in the current body of scientific literature, this report provides valuable insights into the cytotoxic profiles of related and commonly used sulfonamides, including Sulfathiazole, Sulfadiazine, and Sulfamethoxazole. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation of sulfonamide-based compounds.
This compound, along with similar compounds like Succinylsulfathiazole and Phthalylsulfathiazole, is classified as a prodrug. These compounds are poorly absorbed in the gastrointestinal tract and are biochemically converted to the active form, sulfathiazole, primarily in the intestine. This targeted delivery mechanism suggests that the systemic cytotoxicity of the parent compounds is likely to be low, with their primary antibacterial action localized to the gut.
Comparative Cytotoxicity Data
To provide a framework for understanding the potential cytotoxicity of sulfonamides, this guide summarizes available in vitro data for Sulfadiazine and Sulfathiazole on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these comparisons.
| Compound | Cell Line | IC50 (µM) | Citation |
| Sulfadiazine | HepG2 (Human Liver Cancer) | 245.69 ± 4.1 | [1][2] |
| MCF7 (Human Breast Cancer) | 215.68 ± 3.8 | [1][2] | |
| THLE2 (Normal Human Liver) | 4159 ± 90.5 | [1] | |
| Sulfathiazole | HepG2 (Human Liver Cancer) | 4161 |
Note: The IC50 value for Sulfathiazole on HepG2 cells is sourced from a product information sheet and lacks the detailed experimental context of the peer-reviewed data for Sulfadiazine. Direct comparisons should be made with caution.
Experimental Protocols
The following is a generalized methodology for determining the in vitro cytotoxicity of sulfonamides using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Human cancer cell lines (e.g., HepG2, MCF7) are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal calf serum and antibiotics.
-
Cells are seeded into 96-well microplates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the sulfonamide compounds are prepared, typically in dimethyl sulfoxide (DMSO).
-
A series of logarithmic dilutions of the test compounds are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the sulfonamides.
-
The plates are then incubated for a specified period, typically 72 hours.
3. Cell Viability Assessment:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.
-
A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Experimental Workflow and Signaling Pathways
To visualize the process of evaluating sulfonamide cytotoxicity, the following diagrams illustrate a typical experimental workflow and the general mechanism of action of sulfonamides.
Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.
Caption: General mechanism of sulfonamide action via inhibition of folic acid synthesis.
References
Head-to-head comparison of Maleylsulfathiazole and succinylsulfathiazole
In the landscape of gastrointestinal antimicrobial agents, poorly absorbed sulfonamides have historically played a significant role. This guide provides a detailed, data-driven comparison of two such agents: Maleylsulfathiazole and Succinylsulfathiazole. Both compounds are designed for localized action within the intestinal tract, minimizing systemic absorption and associated side effects. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, mechanisms of action, and available experimental data.
Chemical and Physical Properties
This compound and Succinylsulfathiazole are derivatives of sulfathiazole, modified at the N4-amino group to limit their absorption from the gastrointestinal tract. Their key chemical and physical properties are summarized in the table below.
| Property | This compound | Succinylsulfathiazole |
| Chemical Formula | C₁₃H₁₁N₃O₅S₂[1] | C₁₃H₁₃N₃O₅S₂ |
| Molecular Weight | 353.38 g/mol [1] | 355.38 g/mol |
| Structure | N⁴-maleoyl-sulfathiazole | N⁴-succinyl-sulfathiazole |
| Appearance | - | White or yellowish-white crystalline powder[2] |
| Solubility | - | Very slightly soluble in water; dissolves in aqueous solutions of alkali hydroxides and carbonates[2] |
| CAS Number | 515-57-1 | 116-43-8 |
Note: Detailed experimental data on the physical properties of this compound is limited in publicly available literature.
Mechanism of Action
Both this compound and Succinylsulfathiazole are prodrugs that exert their antibacterial effect through the slow liberation of the active moiety, sulfathiazole, within the colon. Sulfathiazole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS), which is essential for the synthesis of folic acid.[3] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to a bacteriostatic effect, suppressing bacterial growth and replication. This mechanism is selective for bacteria as humans obtain folic acid from their diet.
The following diagram illustrates the general mechanism of action for these poorly absorbed sulfonamides.
Caption: General mechanism of action of poorly absorbed sulfonamides.
Pharmacokinetics
The primary pharmacokinetic feature of both this compound and Succinylsulfathiazole is their poor absorption from the gastrointestinal tract. This property is by design, intended to concentrate the drug at the site of infection within the intestines.
| Parameter | This compound | Succinylsulfathiazole |
| Absorption | Poorly absorbed | Approximately 5% is hydrolyzed to sulfathiazole and absorbed |
| Distribution | Primarily localized to the gastrointestinal tract | Primarily localized to the gastrointestinal tract, with about 95% remaining in the intestine |
| Metabolism | Hydrolyzed in the gut to release active sulfathiazole | Slowly hydrolyzed in the gut to release active sulfathiazole |
| Excretion | Primarily in feces | Primarily in feces |
Experimental Data and Efficacy
A study on the effect of Succinylsulfathiazole and Phthalylsulfathiazole on the bacterial flora of rat feces demonstrated that both drugs caused a significant decrease in the coliform count. This indicates their effectiveness in modulating the gut microbiota. The study also noted that prolonged feeding of these sulfonamides could lead to nutritional deficiencies (biotin and folic acid), which is a consideration in their long-term use.
The following workflow outlines a general experimental protocol for evaluating the efficacy of intestinal sulfonamides.
Caption: General workflow for evaluating intestinal sulfonamide efficacy.
Conclusion
This compound and Succinylsulfathiazole are closely related, poorly absorbed sulfonamides designed for antibacterial action within the gastrointestinal tract. Both function as prodrugs, releasing the active component, sulfathiazole, which inhibits bacterial folic acid synthesis. While direct head-to-head comparative data is scarce, the available information on Succinylsulfathiazole and other similar compounds like Phthalylsulfathiazole suggests that they are effective in reducing intestinal coliform bacteria.
The choice between these agents in a research or drug development context would likely depend on factors such as synthesis feasibility, stability, and specific formulation requirements. Further studies are warranted to directly compare the efficacy and safety profiles of this compound and Succinylsulfathiazole to delineate any potential therapeutic advantages of one over the other.
References
Independent Verification of Maleylsulfathiazole's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivity of Maleylsulfathiazole with alternative antibacterial agents. Due to the limited availability of independent, quantitative bioactivity data for this compound, this guide utilizes data for a closely related sulfathiazole derivative as a proxy to facilitate comparison. This approach is grounded in the shared mechanism of action among sulfonamide drugs. The information presented is supported by experimental data and detailed protocols to aid in research and drug development.
Mechanism of Action: Sulfonamide Antibiotics
This compound belongs to the sulfonamide class of antibiotics. The primary mechanism of action for this class is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This disruption of folic acid metabolism ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Comparative Bioactivity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a sulfathiazole derivative (as a proxy for this compound) and two common alternative antibiotics, Ciprofloxacin and Ampicillin, against Escherichia coli and Staphylococcus aureus. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Compound | MIC (µg/mL) | Reference |
| Sulfathiazole Derivative | ~1390 (converted from 4.10 x 10⁻³ mmol) | [1][2] |
| Ciprofloxacin | ≤1 (Susceptible) | [3] |
| Ampicillin | 4 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | MIC (µg/mL) | Reference |
| Sulfathiazole Derivative | ~1390 (converted from 4.10 x 10⁻³ mmol) | [1] |
| Ciprofloxacin | 0.6 | |
| Ampicillin | 0.6 - 1 |
Note: The MIC value for the sulfathiazole derivative was reported in mmol and has been converted to µg/mL for comparison, assuming a molecular weight similar to sulfathiazole.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial activity of sulfonamides and their alternatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the test bacterium (e.g., E. coli or S. aureus) on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial inoculum. Include a positive control (bacteria and broth, no drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Disk Diffusion Assay
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Workflow:
Caption: Workflow for the disk diffusion susceptibility test.
Detailed Protocol:
-
Preparation of Agar Plate: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth.
-
Preparation of Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to ensure confluent growth.
-
Application of Disks: Aseptically place a paper disk impregnated with a known concentration of the antimicrobial agent onto the inoculated agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of growth inhibition around the disk in millimeters. Compare the measurement to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Maleylsulfathiazole
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling of Maleylsulfathiazole, a sulfathiazole derivative. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. The following procedures are based on established safety protocols for analogous sulfonamide compounds.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2]
| PPE Category | Specifications | Rationale |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of dust or aerosols.[1] |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect eyes from splashes or airborne particles.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent direct skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat or coveralls | To protect skin from accidental spills. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
2. Handling and Use:
-
All handling of this compound powder should be conducted in a designated area with adequate exhaust ventilation, such as a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
3. Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains or waterways.
III. Emergency Response Plan: Immediate Actions for Exposure or Spills
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
1. Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
2. Skin Contact:
-
Remove contaminated clothing and shoes immediately.
-
Wash the affected area with plenty of soap and water.
-
If skin irritation occurs, seek medical advice.
3. Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
5. Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
For small spills, dampen the solid material with a suitable solvent (e.g., ethanol) and transfer it to a sealed container for disposal.
-
For larger spills, prevent the material from entering drains and waterways. Contain and collect the spill for disposal.
IV. Workflow and Emergency Logic
The following diagrams illustrate the standard operating procedure for handling this compound and the logical flow of actions in an emergency.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
